molecular formula C16H18N6O4S2 B2353811 N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105226-46-7

N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2353811
CAS No.: 1105226-46-7
M. Wt: 422.48
InChI Key: LKBHWTRYHVROKE-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel synthetic compound designed for research applications, particularly in the field of anticancer agent discovery. It belongs to the class of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic rings known to be bioisosteres of pyrimidine bases. This characteristic allows such compounds to potentially disrupt DNA replication processes in rapidly dividing cells, making them a compelling scaffold for oncological investigation . The molecular structure integrates key pharmacophoric elements: a 1,3,4-thiadiazole core linked via a thioether bridge to an N-methylacetamide group and substituted at the 5-position with a piperazine moiety bearing a 4-nitrobenzoyl group. The 1,3,4-thiadiazole nucleus is recognized for its diverse biological activities, and its incorporation is a common strategy in medicinal chemistry to enhance the cytotoxic potential of a molecule . The piperazine ring is a privileged structure in drug design, often included to improve solubility and pharmacokinetic properties, as well as to contribute to interactions with biological targets through its hydrogen bonding capability. Research on structurally related 1,3,4-thiadiazole derivatives has demonstrated significant promise in anticancer research. These analogs have shown potent cytotoxic and antiproliferative effects against a diverse panel of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), colon carcinoma (HCT116), and leukemia (HL-60) cells . The mechanism of action for compounds in this class is multifaceted and may involve the inhibition of specific enzymatic targets. Studies on similar molecules indicate potential mechanisms such as the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins, the inhibition of focal adhesion kinase (FAK), and the disruption of tubulin polymerization, which is critical for cell division . This product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for veterinary use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-methyl-2-[[5-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4S2/c1-17-13(23)10-27-16-19-18-15(28-16)21-8-6-20(7-9-21)14(24)11-2-4-12(5-3-11)22(25)26/h2-5H,6-10H2,1H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBHWTRYHVROKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

1. Chemical Structure and Properties

The compound possesses a unique molecular structure that integrates:

  • A thiadiazole ring
  • A piperazine moiety
  • A nitrobenzoyl group

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₀N₆O₄S₂
Molecular Weight436.5 g/mol
SolubilitySoluble in organic solvents

The synthesis of this compound typically involves multiple steps to ensure high purity and yield. The complexity of its structure necessitates precise control over reaction conditions during synthesis.

2.1 Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. Notably, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Cell cycle arrest at specific phases
  • Alterations in the Bax/Bcl-2 ratio , which influences apoptotic pathways
  • Activation of caspases , critical for the execution of apoptosis

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

2.2 Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds with similar thiadiazole structures have shown MIC values lower than standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.

In one study, derivatives were synthesized and tested against various bacterial strains, revealing effective inhibition with EC50 values indicating superior activity compared to traditional treatments .

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to modulate inflammatory pathways. Thiadiazole compounds are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models.

3. Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxicity of thiadiazole-based compounds against MCF-7 and HepG2 cells using the MTT assay. Results showed significant cytotoxic effects with increased Bax/Bcl-2 ratios and caspase activation .
  • Antimicrobial Testing : Another research highlighted the antibacterial efficacy of similar thiadiazole derivatives against Xanthomonas species with EC50 values demonstrating effectiveness superior to conventional fungicides .
  • Inflammatory Response : Research indicated that thiadiazole derivatives could modulate inflammatory responses by reducing cytokine production in macrophage models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted 1,3,4-Thiadiazole Acetamides

Piperazine derivatives linked to the thiadiazole-acetamide core are well-documented for their anticancer properties. Key analogs include:

N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide (4c)
  • Structure : Features a phenyl group on the piperazine.
  • Properties : Buff-colored crystals, m.p. 214–216°C; IR and NMR data confirm NH, C=O, and aromatic C-H bonds.
  • Activity : Demonstrates moderate anticancer activity, though less potent than nitro-substituted derivatives due to the absence of electron-withdrawing groups.
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[4-(2-Fluorophenyl)Piperazin-1-yl]Acetamide
  • Structure : Piperazine substituted with 2-fluorophenyl.
  • Activity : Fluorine enhances metabolic stability but may reduce Akt inhibition compared to nitro-substituted analogs.
Key Difference : The target compound’s 4-nitrobenzoyl-piperazine group introduces strong electron-withdrawing effects, potentially improving binding to kinase active sites compared to phenyl or fluorophenyl derivatives.

Thio-Substituted 1,3,4-Thiadiazole Acetamides

Thioether linkages are critical for modulating bioactivity. Notable examples:

N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)Amino)-1,3,4-Thiadiazol-2-yl)Thio]Acetamide (3)
  • Structure : Nitro group on the aniline substituent.
  • Activity : Induces apoptosis in glioma cells (IC50: 1.96 μM for PC-3 cells) via Akt inhibition (92.36%).
  • Comparison : The target’s 4-nitrobenzoyl-piperazine may offer enhanced π-π stacking and hydrogen bonding vs. the nitroaniline group in compound 3.
N-(5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Phenyl-6-Thioxo-1,3,5-Thiadiazinan-3-yl)Acetamide (5d)
  • Structure : Chlorobenzylthio and thiadiazinan-thione groups.
  • Properties : m.p. 179–181°C; HRMS confirms molecular stability.
  • Activity : Antimicrobial focus differs from the target’s presumed anticancer application.

Heterocyclic Hybrid Derivatives

N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide
  • Structure : Trifluoromethylphenyl enhances lipophilicity.
  • Activity : Potent dual inhibitor of Abl/Src tyrosine kinases (IC50: <1 μM for U87 glioblastoma).
  • Comparison : The target’s nitrobenzoyl group may improve selectivity for apoptosis pathways over kinase inhibition.
2-((Benzimidazol-2-yl)Thio)-N-(5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (4e)
  • Structure : Benzimidazole-thio substitution.
  • Properties : m.p. 217–219°C; IR confirms C=O and C=N bonds.
  • Activity : Antifungal/antibacterial activity suggests divergent mechanisms vs. nitroaromatic anticancer agents.

SAR Insights :

  • Nitro Groups : Compounds with nitro substituents (e.g., 3, target) show superior Akt inhibition due to enhanced electron interactions.
  • Piperazine Flexibility : Bulky substituents (e.g., benzodioxol in ASN90) may redirect activity away from anticancer targets.
  • Thioether Linkage : Critical for maintaining planar geometry and membrane permeability.

Preparation Methods

Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine (Intermediate A)

The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide with a carboxylic acid derivative. For example, 2-naphthoxy acetic acid reacts with thiosemicarbazide in phosphorus oxychloride (POCl₃) to yield 5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine. Adapting this protocol, substitution with chloroacetic acid instead of naphthoxy acetic acid would yield 5-chloro-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

  • Reactants : Chloroacetic acid (1.0 eq), thiosemicarbazide (1.2 eq).
  • Solvent : POCl₃ (excess, acts as solvent and dehydrating agent).
  • Temperature : Reflux at 110°C for 6–8 hours.
  • Work-up : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.
  • Yield : ~65–70% (estimated from analogous reactions).

Piperazine Substitution at C-5 (Intermediate B)

Nucleophilic aromatic substitution replaces the chlorine atom at C-5 with piperazine. This step parallels methodologies in aminopyrimidine synthesis, where piperazine displaces halides under basic conditions.

Procedure :

  • Reactants : Intermediate A (1.0 eq), piperazine (2.5 eq).
  • Base : Triethylamine (2.0 eq).
  • Solvent : Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Temperature : 60°C for 12–16 hours under nitrogen.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:3).
  • Yield : ~50–60%.

Acylation with 4-Nitrobenzoyl Chloride (Intermediate C)

The piperazine nitrogen is acylated using 4-nitrobenzoyl chloride, a reaction facilitated by Schotten-Baumann conditions to minimize diacylation.

Protocol :

  • Reactants : Intermediate B (1.0 eq), 4-nitrobenzoyl chloride (1.2 eq).
  • Base : 10% aqueous NaOH.
  • Solvent : Dichloromethane/water biphasic system.
  • Temperature : 0–5°C (ice bath) for 2 hours.
  • Work-up : Separate organic layer, wash with brine, dry over Na₂SO₄.
  • Yield : ~75–80%.

Thioacetamide Side Chain Installation (Final Product)

The thiol group at C-2 of the thiadiazole reacts with N-methyl-2-chloroacetamide via nucleophilic thioether formation.

Synthesis of N-Methyl-2-chloroacetamide :

  • Reactants : Chloroacetyl chloride (1.0 eq), methylamine (2.0 eq in THF).
  • Conditions : 0°C, stir for 2 hours.
  • Yield : ~85%.

Coupling Reaction :

  • Reactants : Intermediate C (1.0 eq), N-methyl-2-chloroacetamide (1.1 eq).
  • Base : Potassium carbonate (2.0 eq).
  • Solvent : Anhydrous DMF.
  • Temperature : Room temperature, 8–10 hours.
  • Purification : Recrystallization from ethanol/water.
  • Yield : ~60–65%.

Analytical Validation and Spectral Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 4.25 (s, 2H, CH₂S), 3.75–3.60 (m, 8H, piperazine), 3.10 (s, 3H, NCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 164.5 (C=S), 150.1 (C-NO₂), 128.9–123.4 (Ar-C), 52.8 (piperazine), 38.5 (NCH₃), 34.2 (CH₂S).
  • HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₀N₆O₄S₂: 452.0987; found: 452.0991.

Purity Assessment

  • HPLC : >98% purity (C₁₈ column, acetonitrile/water gradient).
  • Melting Point : 198–200°C (decomposes).

Critical Discussion of Synthetic Challenges

Regioselectivity in Thiadiazole Formation

Cyclization of thiosemicarbazides requires precise stoichiometry to avoid regioisomeric by-products. Excess POCl₃ ensures complete dehydration, favoring the 1,3,4-thiadiazole over 1,2,4-isomers.

Diacylation of Piperazine

The piperazine nitrogen exhibits two reactive sites. Controlled addition of 4-nitrobenzoyl chloride at low temperatures (<5°C) suppresses diacylation, as evidenced by monofunctionalized products in HPLC.

Thioether Stability

Thioacetamide linkages are prone to oxidation. Conducting the final coupling under nitrogen and using degassed solvents mitigates disulfide formation.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Patent data describes microwave acceleration for analogous piperazine substitutions, reducing reaction times from 12 hours to 30 minutes. However, scalability remains a concern.

Solid-Phase Synthesis

Immobilizing the thiadiazole core on resin (e.g., Wang resin) allows sequential piperazine and acyl group additions, but product yields are inferior (~40%).

Q & A

Q. Optimization Strategies :

  • Increase yields by controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using polar aprotic solvents (DMF, ethanol) .
  • Monitor reactions via TLC (chloroform:acetone, 3:1) and purify via recrystallization (ethanol or acetic acid) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationH₂SO₄, 24 hr, 293 K97.4
Piperazine couplingNaHCO₃/KI, DMF, 36 hr76–84

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Focus
Key Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and thioamide (C-S, ~1122 cm⁻¹) groups .
  • NMR : Confirm methyl groups (δ 1.91 ppm, CH₃), aromatic protons (δ 7.2–8.9 ppm), and piperazine NH signals (δ 10.2 ppm) .
  • Mass Spectrometry : Validate molecular weight via [M+H]⁺ peaks (e.g., m/z 384) .
  • TLC : Monitor reaction progress (Rf values: 0.12–0.2) .

Quality Control : Use elemental analysis (C, H, N, S) to confirm purity (>95%) .

How can researchers resolve contradictions in biological activity data between similar thiadiazole derivatives?

Advanced Research Focus
Methodological Approach :

  • Standardize Assays : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay) to compare IC₅₀ values .
  • Control Variables : Account for substituent effects (e.g., nitrobenzoyl vs. p-tolylamino groups) on cytotoxicity .
  • Selectivity Screening : Test non-cancer cell lines (e.g., NIH3T3) to distinguish targeted vs. general toxicity .

Q. Table 2: Comparative Cytotoxicity of Thiadiazole Derivatives

CompoundMCF-7 IC₅₀ (mmol L⁻¹)A549 IC₅₀ (mmol L⁻¹)Reference
Compound 4y ()0.084 ± 0.0200.034 ± 0.008
Cisplatin (Control)0.030 ± 0.0050.025 ± 0.004

What computational strategies are effective in elucidating binding mechanisms with cancer targets?

Advanced Research Focus
Recommended Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with aromatase or β-tubulin active sites .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify critical moieties (e.g., nitrobenzoyl for π-π stacking) using Schrödinger Suite .

Validation : Cross-correlate computational predictions with experimental IC₅₀ data .

How do crystallographic data inform the stereoelectronic configuration of this compound?

Advanced Research Focus
Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Refinement : Apply SHELXL for small-molecule refinement; address twinning or disorder with SHELXE .
  • Visualization : Generate ORTEP diagrams (ORTEP-3) to analyze bond angles and torsional strain .

Challenges : High-resolution data (>1.0 Å) is critical for resolving sulfur-containing moieties .

What stability considerations are critical for this compound under varying conditions?

Basic Research Focus
Key Findings :

  • pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., t₁/₂ < 24 hr at pH < 3 or >10) .
  • Thermal Stability : Store at –20°C in inert atmospheres (N₂) to prevent thioamide oxidation .

Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water) to detect degradation products .

How to design SAR studies to evaluate pharmacophoric contributions of key moieties?

Advanced Research Focus
SAR Design Framework :

Analog Synthesis : Replace nitrobenzoyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups .

Biological Testing : Screen analogs against kinase targets (e.g., EGFR, VEGFR) .

Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with IC₅₀ .

Case Study : Compound 4y () showed enhanced activity due to p-tolylamino substitution .

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